molecular formula C14H10N4OS B7599906 2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile

2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B7599906
M. Wt: 282.32 g/mol
InChI Key: QIESNCHLZIRXAB-UHFFFAOYSA-N
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Description

2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile is an organic compound that belongs to the pyridine family This compound is characterized by the presence of an amino group, a hydroxyphenyl group, a methylsulfanyl group, and two cyano groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes, ketones, and nitriles.

    Introduction of Functional Groups: The amino group, hydroxyphenyl group, and methylsulfanyl group are introduced through substitution reactions. These reactions often require specific catalysts and reaction conditions to ensure selectivity and yield.

    Addition of Cyano Groups: The cyano groups are typically introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and methylsulfanyl groups, leading to the formation of quinones and sulfoxides, respectively.

    Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.

    Substitution: The amino and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.

Major Products

    Oxidation Products: Quinones, sulfoxides, and sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3-carbonitrile: Similar structure but with one less cyano group.

    2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.

    2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine: Similar structure but without the cyano groups.

Uniqueness

The presence of both cyano groups and the combination of amino, hydroxyphenyl, and methylsulfanyl groups make 2-Amino-4-(4-hydroxyphenyl)-6-(methylsulfanyl)pyridine-3,5-dicarbonitrile unique

Properties

IUPAC Name

2-amino-4-(4-hydroxyphenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4OS/c1-20-14-11(7-16)12(10(6-15)13(17)18-14)8-2-4-9(19)5-3-8/h2-5,19H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIESNCHLZIRXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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